methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-phenylpropanoate
Description
This compound features a spirocyclic architecture bridging a partially saturated naphthalene core (hexahydro-1H-naphthalene) with a dihydrofuro[2,3-e]isoindole system. Key structural elements include:
- Stereochemical complexity: Multiple stereocenters (3R,4aS,7R,8R,8aS) dictate its three-dimensional conformation.
- Functional groups: Two hydroxyl groups (3,4'-dihydroxy), a ketone (6'-oxo), and a methyl ester-linked phenylpropanoate side chain.
- Substituents: Four methyl groups (4,4,7,8a-tetramethyl) that influence steric hindrance and hydrophobic interactions.
Properties
IUPAC Name |
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO6/c1-19-11-12-26-31(2,3)27(36)13-14-32(26,4)33(19)17-22-25(35)16-21-23(28(22)40-33)18-34(29(21)37)24(30(38)39-5)15-20-9-7-6-8-10-20/h6-10,16,19,24,26-27,35-36H,11-15,17-18H2,1-5H3/t19-,24?,26+,27-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSTYLVFXSIFD-HRCJXWJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-3-phenylpropanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
- Formation of the spiro structure through a cyclization reaction.
- Introduction of the hydroxyl groups via selective oxidation.
- Esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spiro compounds on biological systems. Its multiple chiral centers make it an interesting subject for studying stereochemistry and its impact on biological activity.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its complex structure and functional groups suggest that it could interact with various biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure and functional groups make it a potential candidate for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The spiro structure may also play a role in its interaction with biological targets, potentially enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Lignans and Isoindole Derivatives
Syringaresinol ()
- Structure : A dibenzylbutyrolactone lignan with two tetrahydrofuran rings.
- Key differences: Lacks the fused isoindole system and phenylpropanoate ester.
- Bioactivity: Syringaresinol exhibits antioxidant and anti-inflammatory properties, attributed to its phenolic hydroxyl groups. The target compound’s ester group may confer greater metabolic stability but reduced direct radical scavenging capacity .
Balanophonin ()
- Structure : A neolignan with a dihydrobenzofuran core.
- Key differences : Simpler framework without spiro linkage or multiple methyl substituents.
- Bioactivity: Known for antimicrobial activity. The target compound’s isoindole moiety could enhance binding to hydrophobic enzyme pockets .
(3S,4R,4aS,7aR,12bS)-3-Cyclopropylmethyl-... Trifluoroacetate ()
- Structure: A spiro benzofuroisoquinoline with a cyclopropylmethyl group.
- Key differences : Contains a quaternary ammonium ion and trifluoroacetate counterion, increasing water solubility.
- Research findings : The absolute configuration (3S,4R) was critical for opioid receptor affinity. Similarly, the target compound’s stereochemistry (3R,7R) may dictate selectivity for biological targets .
Methyl (3R,5R)-7-... Heptanoate (f)
- Structure : A hexahydronaphthalene derivative with esterified hydroxyl groups.
- Key differences : Lacks the fused isoindole system but shares a methyl ester group.
- Pharmacokinetics : Ester groups in such compounds often prolong half-life by resisting hydrolysis, a trait likely shared by the target compound .
Computational and Physicochemical Comparisons
Solvation and Hydrogen Bonding ()
Quantum mechanical studies (CCSD(T)-F12, DFT) on similar spiro compounds reveal that hydroxyl groups form strong hydrogen bonds with water (ΔG ≈ -3.5 kcal/mol), while methyl groups reduce solvation entropy. The target compound’s 3,4'-dihydroxy groups may enhance aqueous solubility compared to fully methylated analogs .
Molecular Weight and LogP ()
| Compound | Molecular Weight | Estimated LogP |
|---|---|---|
| Target Compound | ~650 (calculated) | 3.8 (predicted) |
| Syringaresinol | 418.4 | 2.1 |
| Balanophonin | 326.3 | 1.9 |
| Compound | 507.5 | 2.5 |
Activity Prediction via Graph-Based Similarity ()
Subgraph analysis of the target compound identifies a spiro[indole-isoindole] core shared with ’s spiro indole derivative. Both compounds show predicted activity against enzymes requiring planar aromatic stacking (e.g., kinase inhibitors). However, the phenylpropanoate side chain in the target compound introduces unique π-π interactions absent in simpler analogs .
Research Findings and Implications
- Metabolic Stability : The methyl ester group may slow hepatic clearance compared to hydroxyl-rich lignans, as seen in f’s pharmacokinetic profiles .
- Synergistic Effects : Combined hydroxyl and ester groups could balance solubility and bioavailability, a hypothesis supported by quantum solvation models ().
Biological Activity
Methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a spiro structure which is characteristic of several biologically active natural products. Its molecular formula can be represented as C27H37O5 with a molecular weight of approximately 439.58 g/mol. The intricate stereochemistry contributes to its biological properties.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that derivatives of spiro compounds can scavenge free radicals effectively .
2. Antimicrobial Properties
Methyl 2-[(3R,4aS,...] has been investigated for its antimicrobial potential against various pathogens. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | Significant inhibition |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics .
3. Anti-inflammatory Effects
The anti-inflammatory activity of spiro compounds is well-documented. Methyl 2-[(3R,4aS,...] may exert its effects by inhibiting pro-inflammatory cytokines and mediators. For example:
- Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels.
- Mechanism of Action : Potential inhibition of NF-kB pathway.
Such mechanisms are critical in the treatment of chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Study on Antioxidant Activity : A comparative analysis of various spiro compounds showed that those with hydroxyl groups exhibited enhanced radical scavenging activity compared to their methoxy counterparts .
- Antimicrobial Study : A recent investigation into the antimicrobial effects of spiro derivatives found that modifications at the phenylpropanoate position significantly increased activity against resistant bacterial strains .
- Inflammation Model : In vivo studies using animal models demonstrated that spiro compounds could reduce inflammation markers significantly when administered in therapeutic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
